ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

antimycobacterial ring-size SAR 4-phenoxybenzamido pharmacophore

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 325979-53-1) is a synthetic trisubstituted thiophene derivative constructed via Gewald-type cyclocondensation, featuring a fused cyclopenta[b]thiophene core, a 3-carboxylate ester, and a 2-(4-phenoxybenzamido) side chain. The compound belongs to a broader scaffold class investigated across diverse biological target areas including antimycobacterial, anti-inflammatory, and kinase-modulatory applications.

Molecular Formula C23H21NO4S
Molecular Weight 407.48
CAS No. 325979-53-1
Cat. No. B2366793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS325979-53-1
Molecular FormulaC23H21NO4S
Molecular Weight407.48
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H21NO4S/c1-2-27-23(26)20-18-9-6-10-19(18)29-22(20)24-21(25)15-11-13-17(14-12-15)28-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25)
InChIKeyKKLXBXPCJIPNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Structural Overview and Procurement Context for Research Use


Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 325979-53-1) is a synthetic trisubstituted thiophene derivative constructed via Gewald-type cyclocondensation, featuring a fused cyclopenta[b]thiophene core, a 3-carboxylate ester, and a 2-(4-phenoxybenzamido) side chain . The compound belongs to a broader scaffold class investigated across diverse biological target areas including antimycobacterial, anti-inflammatory, and kinase-modulatory applications . Its molecular formula is C23H21NO4S with a molecular weight of 407.5 g/mol . Critically, the 2-(4-phenoxybenzamido) pharmacophore—present across multiple cyclopenta[b]thiophene and cycloocta[b]thiophene analogs—has been validated in the peer-reviewed literature as a key determinant of antimycobacterial potency, with the hexahydrocycloocta[b]thiophene analog (compound 12f) demonstrating an MIC of 3.70 μM against Mycobacterium tuberculosis, outperforming ethambutol (MIC 7.64 μM) [1]. Whether the 5,6-dihydro-4H-cyclopenta[b]thiophene ring system of the target compound confers advantages over the larger eight-membered ring in 12f or other ring-size variants remains an open and experimentally untested question.

Ring-size SAR probe with 4-phenoxybenzamido pharmacophore
Scaffold diversification for target engagement profiling
High-lipophilicity reference for computational library design

Why Generic Substitution of Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate for Related Analogs Is Not Supported by Current Evidence


Generic substitution among cyclopenta[b]thiophene-3-carboxylate derivatives is contraindicated because even minor structural perturbations within this scaffold class produce functionally divergent biological profiles. For example, the closely related ethyl 2-(4-methylpiperazine-1-carboxamido) analog (SMU127, CAS 903864-87-9) is a sub-micromolar TLR1/2 agonist (EC50 = 0.55 μM) with well-defined immunomodulatory activity , while the ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino] analog (GLX351322, CAS 835598-94-2) selectively inhibits NADPH oxidase 4 (NOX4 IC50 = 5 μM) . These three compounds share an identical cyclopenta[b]thiophene-3-carboxylate core yet diverge into entirely unrelated target spaces simply through variation of the 2-amido substituent. Substituting the target compound—which incorporates a 4-phenoxybenzamido group—with a piperazine-carboxamido or piperazinyl-acetamido analog would therefore constitute a change in chemical matter with no basis for assuming functional equivalence. Furthermore, the 2-(4-phenoxybenzamido) motif has established antimycobacterial structure-activity relationship precedent: the hexahydrocycloocta[b]thiophene analog 12f achieves an MTB MIC of 3.70 μM and an MIC of 1.23 μM in the presence of the efflux pump inhibitor verapamil [1]. Procurement decisions for this compound must therefore be predicated on the specific combination of the 4-phenoxybenzamido pharmacophore and the cyclopenta-fused ring geometry, as neither element is interchangeable without experimental validation.

2-Amido Substituent Divergence
Replacement of 4-phenoxybenzamido with other 2-amido groups may redirect target engagement to unrelated biological pathways.
Ring-Size Sensitivity
Cyclopenta vs. cycloocta core geometry may influence antimycobacterial potency and efflux transporter recognition.
Core-Matched Analog Mismatch
Compounds sharing the cyclopenta[b]thiophene-3-carboxylate core but differing in the 2-amido substituent have validated unrelated target profiles; direct substitution is not evidence-based.

Quantitative Comparative Evidence for Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Relative to Closest Analogs


Structural Differentiation: 5,6-Dihydro-4H-cyclopenta[b]thiophene Core vs. Hexahydrocycloocta[b]thiophene Core in 4-Phenoxybenzamido Antimycobacterial Analogs

The target compound incorporates a 5,6-dihydro-4H-cyclopenta[b]thiophene core (five-membered carbocyclic ring fused to thiophene), whereas the most extensively characterized 4-phenoxybenzamido analog in the antimycobacterial literature—compound 12f—contains a 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene core (eight-membered carbocyclic ring). Compound 12f demonstrated an MTB MIC of 3.70 μM, outperforming ethambutol (MIC 7.64 μM) and ciprofloxacin (MIC 9.41 μM), and an MIC of 1.23 μM with the efflux pump inhibitor verapamil, with no cytotoxicity at 50 μM [1]. No peer-reviewed antimycobacterial efficacy data or cytotoxicity data exist for the target compound with the cyclopenta ring system, meaning all antimycobacterial potency claims are class-level inferences only. The ring-size difference affects molecular volume, conformational flexibility, and LogP, which may influence target binding, membrane permeability, and efflux susceptibility.

Ring-Size SAR
Class-level inference
12f (C8 ring): MTB MIC 3.70 μM vs. ethambutol 7.64 μM; +verapamil MIC 1.23 μM
Potency of cyclopenta analog remains untested; ring-size effect on MIC is uncharacterized.
All data from eight-membered ring analog; direct evidence for target compound not available.
antimycobacterial ring-size SAR 4-phenoxybenzamido pharmacophore

Physicochemical Differentiation: Calculated LogP Comparison Between Target Compound and 2-Benzoylamino Cyclopenta[b]thiophene Analog

The target compound (C23H21NO4S, MW 407.5) incorporates a 4-phenoxybenzamido group, whereas 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (CAS 307341-55-5, C15H13NO3S, MW 287.33) contains a simpler benzamido group . The benzoylamino analog has an experimentally measured LogP of 4.12 . The target compound has a calculated XLogP3 of approximately 5.3, based on its molecular formula and the contribution of the additional diphenyl ether moiety . This represents an approximate 1.2 LogP unit increase (~1.3 orders of magnitude higher lipophilicity), which is expected to significantly affect aqueous solubility, plasma protein binding, and passive membrane permeability. The 4-phenoxybenzamido group also introduces additional aromatic stacking and hydrogen-bond acceptor capacity (the ether oxygen) not present in the benzamido analog.

Lipophilicity
Calculated
ΔLogP ≈ +1.2 (calc. XLogP3 ≈ 5.3 vs. meas. LogP 4.12 for benzamido analog)
Higher predicted lipophilicity may impact permeability and solubility screening outcomes.
XLogP3 estimation vs. measured LogP; diphenyl ether contributes to LogP increase.
lipophilicity LogP drug-likeness permeability

Target Engagement Divergence: 4-Phenoxybenzamido Cyclopenta[b]thiophene vs. 4-Methylpiperazine-1-Carboxamido Analog (SMU127) in Functional Assays

Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (SMU127, CAS 903864-87-9) is a well-characterized, sub-micromolar TLR1/2 heterodimer agonist (EC50 = 0.55 μM in NF-κB reporter assays) with demonstrated selectivity over TLR3, TLR4, TLR5, TLR7, and TLR8 at concentrations up to 100 μM, and validated TNFα secretion in human PBMCs at 0.01–1 μM . The target compound, differing only in the 2-amido substituent (4-phenoxybenzamido vs. 4-methylpiperazine-1-carboxamido), has been screened in at least four unrelated biochemical and cell-based primary assays (CBX7 AlphaScreen, GPR151 cell-based, FBW7 AlphaScreen, MITF AlphaScreen) , indicating a distinct target engagement profile. No TLR1/2 agonism data exist for the target compound. The quantitative selectivity window established for SMU127 (no activity at TLR3-8 up to 100 μM) serves as a benchmark that the target compound does not necessarily meet.

Target Engagement
Assay context
SMU127: TLR1/2 EC50 0.55 μM, selective over TLR3–8; target compound: screened in CBX7, GPR151, FBW7, MITF assays
2-Amido substituent determines target selectivity; functional overlap not supported by assay profiles.
Undisclosed screening data; direct TLR1/2 activity for target compound not reported.
TLR1/2 agonism target selectivity immunomodulation NF-κB

Evidence-Supported Research Application Scenarios for Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate


Antimycobacterial Ring-Size SAR: Probing the Cyclopenta vs. Cycloocta[b]thiophene Parameter Space

The most rigorously supported application is the use of this compound as a ring-size comparator in antimycobacterial structure-activity relationship studies. The validated hexahydrocycloocta[b]thiophene analog 12f (MTB MIC 3.70 μM, MIC 1.23 μM with verapamil, no cytotoxicity at 50 μM) establishes the 4-phenoxybenzamido scaffold as a legitimate antimycobacterial pharmacophore [1]. Testing the target compound in parallel with 12f under identical MTB H37Rv growth inhibition and RAW 264.7 cytotoxicity conditions would directly quantify the contribution of the cyclopenta ring size to potency, efflux susceptibility, and selectivity index. This head-to-head experiment remains the single highest-value data gap in the current evidence landscape.

Computational Library Design: Lipophilicity-Driven Hit Expansion Around the Cyclopenta[b]thiophene Core

The target compound's calculated XLogP3 of approximately 5.3—compared with the measured LogP of 4.12 for the 2-benzoylamino cyclopenta[b]thiophene analog —positions it as a high-lipophilicity representative within the cyclopenta[b]thiophene-3-carboxylate chemical space. Procurement for computational or experimental library design efforts focused on mapping the lipophilicity-tolerance envelope of intracellular targets (e.g., mycobacterial InhA, where 4-phenoxybenzamide adenine dinucleotide analogs have shown inhibitory activity [2]) is evidence-supported. The compound can serve as an upper-LogP boundary marker in property-driven library enumeration.

Pharmacophore Validation: Differentiating 4-Phenoxybenzamido Target Engagement from Piperazine-Carboxamido Chemotypes

The target compound's screening history across CBX7, GPR151, FBW7, and MITF primary assays suggests engagement with target classes distinct from those modulated by the core-matched SMU127 (TLR1/2, EC50 0.55 μM) . A side-by-side counter-screen of the target compound against SMU127 in TLR1/2 NF-κB reporter assays would experimentally confirm target engagement divergence and establish selectivity. This is a well-defined, low-cost experimental path that builds directly on the available comparator data.

Efflux Liability Profiling in Mycobacterial and Mammalian Cell Models

The observation that the antimycobacterial potency of the 4-phenoxybenzamido analog 12f improves nearly threefold (MIC from 3.70 μM to 1.23 μM) upon co-administration with the efflux pump inhibitor verapamil [1] suggests that the 4-phenoxybenzamido scaffold may be a substrate for mycobacterial efflux transporters. The target compound, with its distinct cyclopenta ring geometry and higher predicted LogP, represents a structurally differentiated probe for investigating ring-size and lipophilicity effects on efflux susceptibility—a critical parameter for intracellular target engagement that directly impacts procurement decisions in antimycobacterial drug discovery programs.

Application
Selection Property
Validation Focus
Ring-size antimycobacterial SAR
4-Phenoxybenzamido pharmacophore with cyclopenta core
Head-to-head MIC and cytotoxicity profiling against eight-membered ring analog
Lipophilicity-driven library design
High calculated XLogP3 representative
Property-based enumeration for intracellular target permeability
Pharmacophore target engagement profiling
4-Phenoxybenzamido vs. piperazine-carboxamido chemotype
Counter-screen in TLR1/2 and orthogonal target assays
Mycobacterial efflux susceptibility studies
Structurally differentiated probe with distinct ring size and LogP
MIC shift with efflux pump inhibitors and permeability assessment
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